molecular formula C10H15N3 B1491661 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-14-9

6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1491661
CAS RN: 2098141-14-9
M. Wt: 177.25 g/mol
InChI Key: WBBZEFDIOVHDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole” is a compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole”, often involves the use of a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

Imidazole, the core structure of “6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole”, is known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole, the core structure of “6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole”, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmaceuticals: Non-Classical Isostere of Indole

The compound serves as a non-classical isostere for indole, which is significant in drug design due to its improved solubility in aqueous media compared to traditional indole structures . This characteristic is particularly beneficial for the bioavailability of pharmaceuticals.

Material Science: Precursor for Push-Pull Dyes

In material science, the compound is used as a precursor for push-pull dyes. These dyes have applications in creating sensitive materials that respond to electric fields, which are useful in sensors and other electronic devices .

Chemical Synthesis: Selective Functionalization

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold is possible, allowing for the creation of diverse molecules with potential applications in various chemical industries .

Biological Studies: Physicochemical Property Analysis

The compound allows for the study of physicochemical properties in biological systems. By comparing the properties of matched pairs, researchers can gain insights into the molecular interactions within living organisms .

Agrochemicals: Development of New Pesticides

Due to its heterocyclic structure, the compound has potential applications in the development of new pesticides. Its structural uniqueness could lead to agrochemicals with novel modes of action .

Antimicrobial Agents: Broad-Spectrum Activity

The imidazo[1,2-b]pyrazole moiety has shown diverse and very useful bioactivities, including antimicrobial properties. This makes it a candidate for developing new antimicrobial agents .

Anti-Cancer Research: Novel Therapeutics

Research into anti-cancer properties of molecules like 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole can lead to the development of novel therapeutics targeting specific cancer pathways .

Anti-Inflammatory Applications: Drug Development

The compound’s structure is conducive to anti-inflammatory activity, suggesting its use in the development of drugs to treat chronic inflammatory diseases .

Future Directions

The future directions for “6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals, given the broad range of activities exhibited by imidazole derivatives .

properties

IUPAC Name

6-ethyl-1-propan-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-4-9-7-10-12(8(2)3)5-6-13(10)11-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBZEFDIOVHDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.